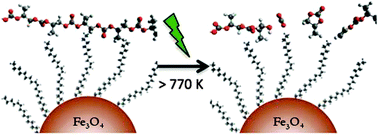Fe3O4 nanoparticles as robust photothermal agents for driving high barrier reactions under ambient conditions†
Chemical Communications Pub Date: 2014-11-12 DOI: 10.1039/C4CC07966C
Abstract
Magnetite nanoparticles (MNPs) show remarkable stability during extreme photothermal heating (≥770 K), displaying no change in size, crystallinity, or surfactants. The heat produced is also shown as chemically useful, driving the high-barrier thermal decomposition of polypropylene carbonate. This suggests MNPs are better photothermal agents (compared to gold nanoparticles), for photothermally driving high-barrier chemical transformations.


Recommended Literature
- [1] Atomic-absorption studies on the determination of antimony, arsenic, bismuth, germanium, lead, selenium, tellurium and tin by utilising the generation of covalent hydrides
- [2] Contents list
- [3] Synthesis and molecular weight control of poly(3-hexylthiophene) using electrochemical polymerization in a flow microreactor†
- [4] The many faces of carbon in electrochemistry: general discussion
- [5] Influence of Re–M interactions in Re–M/C bimetallic catalysts prepared by a microwave-assisted thermolytic method on aqueous-phase hydrogenation of succinic acid†
- [6] Assembly of wormhole aluminosilicate mesostructures from zeolite seeds
- [7] Negative differential resistance, perfect spin-filtering effect and tunnel magnetoresistance in vanadium-doped zigzag blue phosphorus nanoribbons†
- [8] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [9] Contents list
- [10] Construction of a conjugated covalent organic framework for iodine capture†










